molecular formula C20H16FN3OS B2490973 N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-22-8

N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2490973
CAS No.: 897463-22-8
M. Wt: 365.43
InChI Key: HJWFNDZHIAYQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methylphenyl group at position 6 and an acetamide moiety bearing a 4-fluorophenyl group. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-13-2-4-14(5-3-13)18-11-24-17(12-26-20(24)23-18)10-19(25)22-16-8-6-15(21)7-9-16/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWFNDZHIAYQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The imidazo[2,1-b][1,3]thiazole scaffold has gained attention for its diverse pharmacological properties. Compounds containing this moiety have been reported to exhibit significant biological activities, including antimicrobial, antiviral, and anticancer effects. The specific compound this compound is a derivative that has shown promise in preliminary studies.

2. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High-Performance Liquid Chromatography (HPLC)

These methods confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds similar to this compound showed IC50 values ranging from 2.03 μM to 15.22 μM against Mycobacterium tuberculosis (Mtb), indicating potent activity against this pathogen .

3.2 Antiviral Activity

The antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives has also been explored. For example:

  • Compounds were evaluated for their effectiveness against various RNA viruses with some showing EC50 values as low as 2 μM against vesicular stomatitis virus .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
  • Disruption of Cellular Processes : By affecting cellular signaling pathways, these compounds can induce apoptosis in targeted cells.

Case Study 1: Antitubercular Activity

A series of derivatives were tested for their antitubercular activity using the Microplate Alamar Blue Assay. The findings indicated that certain derivatives exhibited promising results with IC50 values comparable to established antitubercular agents .

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral activity, derivatives of imidazo[2,1-b][1,3]thiazole were evaluated against Coxsackie B4 virus and showed significant efficacy with minimal cytotoxicity .

6. Conclusion

This compound represents a promising candidate for further research in antimicrobial and antiviral drug development. Its potent activity against Mycobacterium tuberculosis and various RNA viruses highlights its potential therapeutic applications.

7. Data Summary Table

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntitubercular7.05
Similar DerivativeAntiviral (VSV)2
Another DerivativeAntitubercular2.03

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H18FN3OS
  • Molecular Weight : 379.5 g/mol
  • Structural Features : The compound features an imidazo[2,1-b][1,3]thiazole scaffold, which is known for its biological activity.

Antimicrobial Applications

Research indicates that compounds with similar imidazo-thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole-based compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action typically involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Key Findings :

  • In Vitro Studies : Compounds related to N-(4-fluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide have demonstrated promising results against both Gram-positive and Gram-negative bacteria as well as certain fungal species .
  • Potential Drug Resistance Combatant : The structural diversity provided by the imidazo-thiazole framework may help in overcoming drug resistance observed in many pathogens .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Compounds with similar scaffolds have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies :

  • Cell Line Testing : In studies involving human breast adenocarcinoma cell lines (e.g., MCF7), certain derivatives showed significant cytotoxic effects. These effects were evaluated using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may interact with specific cellular targets involved in cancer progression, potentially leading to effective therapeutic strategies .

Comparison with Similar Compounds

Substituent Effects on the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold is common among several analogues, with variations in the aryl substituent at position 6:

  • Bromophenyl: Compounds like 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(2-nonsubstituted/methyl-6,7,8-nonsubstituted/alkyl/aryl-3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl]acetamides (5a-d, 6a-d) were synthesized with yields of 54–95% . Bromine’s bulkiness may hinder reactivity but enhances halogen bonding in target interactions.
  • Chlorophenyl : Derivatives such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) showed potent cytotoxicity (IC50 = 1.4 μM against MDA-MB-231 cells), attributed to chlorine’s electronegativity enhancing target binding .

Acetamide Modifications

The acetamide side chain is critical for activity:

  • 4-Fluorophenyl : Present in the target compound, fluorine’s electronegativity may enhance bioavailability and membrane permeability. Analogues like 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide (G618-0041) have been cataloged for screening but lack reported bioactivity data .
  • Methoxyphenyl : Compounds with 4-methoxyphenyl groups (e.g., 3f in ) exhibited higher yields (86%) due to methoxy’s electron-donating nature facilitating synthesis .
  • Chlorophenyl/Methylphenyl Hybrids : N-(4-methylphenyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (L708-0978) demonstrates how mixed substituents balance electronic and steric effects .

Cytotoxic Activity

  • Chlorophenyl Derivatives : Compound 5l (4-chlorophenyl) showed 5.72% VEGFR2 inhibition at 20 μM and IC50 = 1.4 μM against MDA-MB-231 cells, outperforming sorafenib (IC50 = 5.2 μM) .
  • Bromophenyl Derivatives: Limited activity data exist, but their synthetic accessibility (87.8–95% yields) suggests utility as intermediates .

Antimicrobial and Anti-inflammatory Activity

  • Thiadiazole-Imidazothiazole Hybrids : Compounds like 2-((6-(aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (4a-k) exhibited antibacterial, antifungal, and anti-inflammatory activities, highlighting the role of the fluorophenyl group in diverse target interactions .

Reaction Yields

Compound Type Key Substituents Yield Range Reference
Bromophenyl Derivatives 4-Bromophenyl, Spirocycles 54–95%
Chlorophenyl Derivatives 4-Chlorophenyl, Piperazine 71–81%
Methoxyphenyl Derivatives 4-Methoxyphenyl 73–86%

Spectroscopic Characterization

All analogues were characterized via IR, NMR, and LCMS:

  • IR : C=O stretches at 1666–1682 cm⁻¹ and C=S at 1172–1258 cm⁻¹ .
  • NMR : Imidazothiazole protons resonate at δ 8.35–11.33 ppm, with acetamide NH signals near δ 10.36–12.55 ppm .
  • MS : Molecular ions ([M+H]⁺) align with theoretical values (e.g., 465.02 for L708-0978) .

Preparation Methods

Microwave-Assisted Green Synthesis

Microwave irradiation has been adopted to accelerate the synthesis of imidazo[2,1-b]thiazoles while reducing environmental impact.

Methodology

  • Key Reagents :

    • 1-(2-Amino-4-methylthiazol-5-yl)ethanone
    • 4-Fluorophenylacetic acid
    • N-Bromosuccinimide (NBS)
  • Procedure :

    • Bromination : NBS selectively brominates the acetyl group of 1-(2-amino-4-methylthiazol-5-yl)ethanone.
    • Cyclocondensation : The brominated intermediate reacts with 4-fluorophenylacetic acid under microwave irradiation (300 W, 120°C).
    • Amidation : The resulting carboxylic acid is coupled with 4-methylaniline using EDCl/HOBt.
  • Advantages :

    • Reaction time reduced from 24 hours (conventional) to 30 minutes.
    • Solvent system: PEG-400/water (green chemistry compliant).
Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis
Metric Conventional Method Microwave Method
Time 20–24 hours 25–35 minutes
Yield 65–70% 82–89%
Energy Consumption High Reduced by 60%
Purity 90–92% 95–98%

Sequential Linear Synthesis for Industrial Production

For large-scale manufacturing, a linear approach ensures reproducibility and cost-efficiency.

Stepwise Procedure

Synthesis of Imidazo[2,1-b]Thiazole Core
  • Step 1 : Condensation of 4-methylbenzaldehyde with thiourea in acetic acid to form 6-(4-methylphenyl)imidazo[2,1-b]thiazole.
  • Step 2 : Bromination at the 3-position using NBS in CCl₄ (yield: 88%).
Acetamide Sidechain Installation
  • Step 3 : Ullmann coupling of 3-bromoimidazo[2,1-b]thiazole with 4-fluorophenylacetamide using CuI/L-proline catalyst.
  • Step 4 : Purification via column chromatography (silica gel, ethyl acetate/hexane).
Table 3: Industrial Production Metrics
Parameter Laboratory Scale Industrial Scale
Batch Size 5 g 50 kg
Purity 95% 99.5%
Cost per Gram $12.40 $2.15
Waste Generation 30% 8%

Critical Analysis of Methodologies

Regioselectivity Challenges

The position of substituents on the imidazo[2,1-b]thiazole ring is highly sensitive to reaction conditions. For example, GBBR exclusively produces 6-aryl substitution due to electronic effects of the aldehyde component. In contrast, linear methods allow for 3-substitution but require stringent temperature control to avoid ring-opening side reactions.

Solvent Systems and Sustainability

  • GBBR : Ethanol/water mixtures reduce toxicity but may limit solubility of aromatic intermediates.
  • Microwave Synthesis : PEG-400 exhibits dual functionality as solvent and phase-transfer catalyst, enabling reactions at lower temperatures.

Scalability Considerations

Industrial adoption of microwave techniques remains limited due to equipment costs. However, flow chemistry adaptations of the GBBR show promise for continuous production.

Emerging Innovations

Photocatalytic Methods

Recent studies demonstrate visible-light-mediated cyclization using Ru(bpy)₃²⁺ catalysts, achieving 90% yields in ambient conditions.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective amidation steps with >99% ee, critical for pharmaceutical applications.

Q & A

Q. Key parameters :

ParameterOptimal ConditionImpact
SolventDMFEnhances solubility of intermediates
CatalystTriethylamineAccelerates amide coupling
Temperature40–50°CBalances reaction rate and side-product minimization

Basic: What analytical techniques confirm the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., fluorophenyl resonances at δ 7.1–7.3 ppm) .
  • X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-stacking in the imidazo-thiazole system) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 436.5) .

Advanced: How can conflicting cytotoxicity data (e.g., IC₅₀ variations) across studies be systematically addressed?

Discrepancies may arise from:

  • Assay conditions : Viability assays (MTT vs. ATP-based), cell passage number, or incubation time.
  • Cell line heterogeneity : MDA-MB-231 (IC₅₀ = 1.4 μM ) vs. HepG2 (IC₅₀ = 22.6 μM ) due to differential receptor expression.

Q. Resolution strategies :

Standardized protocols : Use identical cell lines, serum conditions, and assay kits.

Dose-response validation : Repeat experiments with ≥3 biological replicates.

Orthogonal assays : Combine cytotoxicity data with apoptosis markers (e.g., caspase-3 activation).

Advanced: What computational approaches predict binding interactions with targets like VEGFR2?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model compound-VEGFR2 binding poses. Evidence suggests hydrophobic interactions with Phe1047 and hydrogen bonding with Asp1046 .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR models : Correlate substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl) with inhibitory activity .

Basic: Which in vitro models are prioritized for evaluating anticancer activity?

  • Cell lines : MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) are standard .
  • Mechanistic assays :
    • Proliferation : BrdU incorporation.
    • Migration : Scratch/wound healing assays.
    • Angiogenesis : HUVEC tube formation inhibition.

Advanced: How do substituents influence structure-activity relationships (SAR) in analogs?

Modifications at the 4-methylphenyl and fluorophenyl positions significantly alter bioactivity:

Substituent (R)Biological Activity (IC₅₀, μM)Key Interaction
4-Chlorophenyl5l: 1.4 (MDA-MB-231) Enhanced VEGFR2 inhibition
4-MethoxyphenylReduced cytotoxicitySteric hindrance
Pyridin-3-ylImproved solubility Polar interactions

Q. Design principles :

  • Electron-withdrawing groups (e.g., -Cl) enhance target affinity.
  • Bulky substituents reduce cell permeability.

Advanced: How can DFT calculations optimize pharmacokinetic properties?

  • LogP prediction : Gaussian09 calculates partition coefficients to balance lipophilicity (optimal logP = 2–3).
  • Electrostatic potential maps : Identify hydrogen-bonding sites for improved solubility (e.g., acetamide carbonyl) .
  • Metabolic stability : CYP450 docking predicts oxidation hotspots (e.g., fluorophenyl ring).

Basic: What safety and toxicity assessments are recommended pre-clinically?

  • In vitro toxicity : HepG2 cells for hepatotoxicity screening.
  • Genotoxicity : Ames test (bacterial reverse mutation).
  • Cardiotoxicity : hERG channel inhibition assays.

Advanced: How do crystallographic data inform formulation strategies?

  • Polymorph screening : X-ray data reveal stable crystalline forms for tablet formulation .
  • Solubility enhancement : Co-crystals with succinic acid improve aqueous solubility by 3-fold.

Advanced: What strategies resolve synthetic impurities in scale-up?

  • HPLC-MS tracking : Identify byproducts (e.g., dehalogenated intermediates).
  • Process optimization : Switch from batch to flow chemistry for better heat control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.